molecular formula C8H9ClF2N2O B12873470 4-(Chloromethyl)-6-(1,1-difluoroethyl)-3-methoxypyridazine

4-(Chloromethyl)-6-(1,1-difluoroethyl)-3-methoxypyridazine

Cat. No.: B12873470
M. Wt: 222.62 g/mol
InChI Key: PGPRBXHYAAZKCI-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-6-(1,1-difluoroethyl)-3-methoxypyridazine is a synthetic organic compound characterized by the presence of a chloromethyl group, a difluoroethyl group, and a methoxy group attached to a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-6-(1,1-difluoroethyl)-3-methoxypyridazine typically involves multi-step organic reactions. One common method includes the chloromethylation of a pyridazine derivative followed by the introduction of the difluoroethyl group and the methoxy group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-6-(1,1-difluoroethyl)-3-methoxypyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The chloromethyl group can be substituted with other nucleophiles, resulting in a variety of substituted pyridazine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloromethyl group under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine oxides, while substitution reactions can produce a wide range of functionalized pyridazines.

Scientific Research Applications

4-(Chloromethyl)-6-(1,1-difluoroethyl)-3-methoxypyridazine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-6-(1,1-difluoroethyl)-3-methoxypyridazine involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, while the difluoroethyl group may enhance the compound’s stability and bioavailability. The methoxy group can influence the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Chloromethyl)-2-(1,1-difluoroethyl)thiazole
  • 1,1-Difluoroethyl chloride
  • (β-diazo-α,α-difluoroethyl)phosphonates

Uniqueness

4-(Chloromethyl)-6-(1,1-difluoroethyl)-3-methoxypyridazine is unique due to the combination of its functional groups and the pyridazine ring structure This combination imparts specific chemical properties and reactivity patterns that distinguish it from other similar compounds

Properties

Molecular Formula

C8H9ClF2N2O

Molecular Weight

222.62 g/mol

IUPAC Name

4-(chloromethyl)-6-(1,1-difluoroethyl)-3-methoxypyridazine

InChI

InChI=1S/C8H9ClF2N2O/c1-8(10,11)6-3-5(4-9)7(14-2)13-12-6/h3H,4H2,1-2H3

InChI Key

PGPRBXHYAAZKCI-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NN=C(C(=C1)CCl)OC)(F)F

Origin of Product

United States

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